Field: Organic Chemistry
Application: 2-Amino-6-fluorobenzoic acid is used in the synthesis of a novel benzamide with potent neuroleptic activity.
Results: The product is a novel benzamide with potent neuroleptic activity.
Field: Biochemistry
Application: Fluorescent amino acids, such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe), are used to detect functional groups and ions.
Method: The fluorescence properties of these amino acids are used to enhance the fluorescence properties of other molecules.
Results: Applications of peptide-based fluorescence include sensing drug release, metal ions and biomolecules.
Field: Materials Science
Results: These strategies have been applied in the anti-cancer, anti-viral and anti-infection fields.
3-Amino-2-fluorobenzoic acid is characterized by the presence of both an amino group (-NH2) and a fluorine atom at the 2-position of the benzoic acid structure. It has a molecular weight of 155.13 g/mol and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). The compound is known for its potential applications in medicinal chemistry and as a building block in organic synthesis .
The reactivity of 3-amino-2-fluorobenzoic acid can be attributed to its functional groups. Common reactions include:
Research indicates that 3-amino-2-fluorobenzoic acid exhibits biological activity, particularly as a ligand for dopamine receptors. This property suggests potential applications in pharmacology, especially in developing treatments for neurological disorders. Its ability to interact with biological systems makes it a subject of interest in medicinal chemistry .
Several methods exist for synthesizing 3-amino-2-fluorobenzoic acid:
3-Amino-2-fluorobenzoic acid has several notable applications:
Studies on the interactions of 3-amino-2-fluorobenzoic acid with biological receptors indicate its potential as a selective ligand. Its affinity for dopamine receptors suggests that it could modulate neurotransmitter activity, which is crucial for understanding its therapeutic potential . Further research is necessary to elucidate the full extent of its interactions within biological systems.
3-Amino-2-fluorobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Amino-2,6-difluorobenzoic acid | 0.95 | Contains two fluorine atoms |
Methyl 4-amino-2,5-difluorobenzoate | 0.89 | Methyl ester derivative |
Methyl 5-amino-2,4-difluorobenzoate | 0.89 | Another methyl ester derivative |
4-Amino-2-fluorobenzoic acid | 0.86 | Amino group at the para position |
5-Amino-2,3-difluorobenzoic acid | 0.89 | Contains two fluorine atoms at different positions |
Irritant